Home > Products > Screening Compounds P5389 > trans-1-Benzyl-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid
trans-1-Benzyl-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid - 895243-39-7

trans-1-Benzyl-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid

Catalog Number: EVT-3048300
CAS Number: 895243-39-7
Molecular Formula: C15H19NO4
Molecular Weight: 277.32
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-Acetyl-4-hydroxy-5-benzylpyrrolidine-3-carboxylic acid

Compound Description: This compound belongs to a series of 5-aralkyl pyrrolidine-3-carboxylic acid derivatives synthesized and screened for their anticonvulsant potential using the subcutaneous pentylenetetrazole seizures (scPTZ) assay []. These derivatives were designed based on the principle of molecular hybridization, aiming to incorporate structural features of known anticonvulsant agents into a novel scaffold. While the specific biological activity of this particular compound was not detailed in the study, its structural similarity to other potent anticonvulsant derivatives within the series suggests it might also possess anticonvulsant properties.

1-Acetyl-4-hydroxy-5-(4-alkoxybenzyl)pyrrolidine-3-carboxylic acid

Compound Description: This compound represents a series of 5-aralkyl pyrrolidine-3-carboxylic acid derivatives investigated for their anticonvulsant activity []. The study highlighted that the anticonvulsant potency of these derivatives was influenced by the nature of the substituents on the aryl ring at the 5-position of the pyrrolidine ring, with alkoxy groups demonstrating favorable effects.

Relevance: Both this compound and trans-1-Benzyl-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid are categorized as 5-aralkyl pyrrolidine-3-carboxylic acid derivatives []. The presence of a pyrrolidine ring substituted at positions 1, 3, and 5 by similar groups, albeit with variations in their specific structure and stereochemistry, underscores this structural relationship.

1H-4-hydroxy-5-benzylpyrrolidine-3-carboxylic acid

Compound Description: This compound, belonging to a series of 5-aralkyl pyrrolidine-3-carboxylic acid derivatives, exhibited significant anticonvulsant activity in the scPTZ assay []. The study emphasized the crucial role of the free carboxylic acid moiety at position 3 for anticonvulsant activity, as its absence resulted in complete loss of protection.

Relevance: Both this compound and trans-1-Benzyl-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid belong to the same chemical class, namely 5-aralkyl pyrrolidine-3-carboxylic acids []. The structural similarity is evident in the shared pyrrolidine ring substituted at positions 1, 3, and 5, albeit with different substituents and potentially varying stereochemistry.

1H-4-hydroxy-5-(4-alkoxybenzyl)pyrrolidine-3-carboxylic acid

Compound Description: This compound belongs to a series of 5-aralkyl pyrrolidine-3-carboxylic acid derivatives synthesized and evaluated for anticonvulsant activity []. Among the tested derivatives, this specific compound exhibited the most potent anticonvulsant activity, achieving 100% protection in the scPTZ assay [].

Relevance: This compound shares a core 5-aralkyl pyrrolidine-3-carboxylic acid structure with trans-1-Benzyl-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid []. They are both characterized by a pyrrolidine ring substituted at positions 1, 3, and 5, although the specific substituents and their stereochemistry may vary.

(S)-Methyl 2-[(3R,4R)-2-benzyl-3-(2-furyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamido]-3-(1H-indol-3-yl)propanoate

Compound Description: This compound, synthesized via a multistep process, involves the coupling of racemic trans-2-benzyl-3-(2-furyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid with L-tryptophan methyl ester []. Its crystal structure was analyzed to understand its three-dimensional conformation and the potential influence of intermolecular interactions on its solid-state packing.

Relevance: The shared presence of a benzyl substituent linked to a heterocyclic ring system, specifically a pyrrolidine ring in trans-1-Benzyl-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid and a tetrahydroisoquinoline ring in this compound, highlights a structural connection []. Despite the differences in the overall ring systems and additional substituents, this shared feature suggests a potential for similar interactions with biological targets or physicochemical properties.

1-Benzyl-3-pyrrolidinyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (YM-09730)

Compound Description: YM-09730, a potent calcium antagonist, was synthesized as four enantiomers to investigate the stereoselectivity of its biological activity []. The (S,S)-enantiomer exhibited the most potent and longest-lasting coronary vasodilating activity and the highest binding affinity for [3H]nitrendipine.

Relevance: This compound, specifically its (S,S)-enantiomer, shares a 1-benzyl-3-pyrrolidinyl moiety with trans-1-Benzyl-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid []. This structural similarity suggests that both compounds could potentially interact with similar biological targets, although their overall pharmacological profiles might differ due to variations in the remaining molecular structure.

2-(3-Hydroxy-2-oxo-1-phenethylpropylcarbamoyl)pyrrolidine-1-carboxylic acid benzyl ester

Compound Description: This compound represents a class of 4-substituted 2-(3-hydroxy-2-oxo-1-phenethylpropylcarbamoyl)pyrrolidine-1-carboxylic acid benzyl esters synthesized as potential cysteine protease inhibitors []. The synthesis involved a diazocarbonyl insertion reaction followed by acetylation and condensation steps.

Relevance: Both this compound and trans-1-Benzyl-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid contain a pyrrolidine ring substituted at position 1 with a benzyl ester group []. This shared structural feature suggests similarities in their chemical synthesis and potential for analogous interactions with biological targets, even though their overall structures and intended pharmacological activities might differ.

7-(4-Aminomethyl-4-methyl-3(Z)-alkoxyiminopyrrolidin-1-yl)-quinoline-3-carboxylic acid

Compound Description: This compound belongs to a class of optically active quinoline carboxylic acid derivatives designed and synthesized for their antibacterial properties []. The synthesis employed a chiral ketal compound to introduce the optically active 4-aminomethyl-4-methyl-3(Z)-alkoxyiminopyrrolidine substituent at the 7-position of the quinolone nucleus.

Relevance: This compound shares a pyrrolidine ring system with trans-1-Benzyl-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid, signifying a structural connection []. The presence of this common motif, despite significant differences in their overall structures and the presence of a quinoline moiety in the related compound, suggests potential similarities in their physicochemical properties or interactions with specific biological targets.

1-(2-Oxoacetyl)piperidine-2-carboxylic acid derivative

Compound Description: This compound represents a novel class of derivatives of 1-(2-oxoacetyl)piperidine- or pyrrolidine-2-carboxylic acids synthesized as potential modulators of cellular sensitivity to therapeutic agents []. These compounds aim to enhance the efficacy of existing drugs by overcoming drug resistance mechanisms.

Relevance: While this compound features a piperidine ring instead of the pyrrolidine ring found in trans-1-Benzyl-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid, their classification as derivatives of carboxylic acids with similar substitution patterns highlights a structural relationship []. This similarity suggests they might share comparable synthetic routes and potentially exhibit overlapping biological activities.

(R)-4-{2-[3-(4-Methoxybenzoylamino)benzyl]piperidin-1-ylmethyl}piperidine-1-carboxylic acid amide (Ro-320-6206)

Compound Description: Ro-320-6206 is a highly selective antagonist of the M2 muscarinic acetylcholine receptor subtype [, ]. Its use in pharmacological studies helped elucidate the role of M3 receptors in mediating carbachol-induced contractions in both rat and human urinary bladders.

Relevance: Although this compound possesses a distinct structure from trans-1-Benzyl-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid, both compounds are relevant within the context of signal transduction pathways and their pharmacological modulation. While trans-1-Benzyl-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid represents a broader class of compounds with potential for modulating cellular sensitivity to therapeutic agents, Ro-320-6206 specifically targets muscarinic acetylcholine receptors, illustrating the diversity of pharmacological targets and mechanisms within this research area [, , ].

3-(1-Carbamoyl-1,1-diphenylmethyl)-1-(4-methoxyphenylethyl)pyrrolidine (APP)

Compound Description: APP is a selective antagonist of the M3 muscarinic acetylcholine receptor subtype [, ]. Similar to Ro-320-6206, it played a crucial role in pharmacological studies aimed at characterizing the signaling pathways involved in carbachol-induced contractions of the urinary bladder.

Relevance: Both APP and trans-1-Benzyl-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid are examples of substituted pyrrolidine derivatives, highlighting a structural connection [, ]. This shared motif suggests potential similarities in their physicochemical properties or interactions with specific biological targets, although their overall structures and intended pharmacological activities might differ.

N-[o-(2-Hydroxyethyl)benzyl]-Substituted Purines, Pyrimidines, and Imidazoles

Compound Description: These compounds represent a series of aromatic acylonucleoside analogues synthesized from o-(2-hydroxyethyl)benzylamine []. These analogues were designed to mimic the structural features of natural nucleosides and were evaluated for their potential antiviral and anticancer activities.

Relevance: Both these compounds and trans-1-Benzyl-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid feature a benzyl group attached to a heterocyclic system []. This shared structural motif, despite differences in the specific heterocycles and additional substituents, suggests a potential for similar synthetic strategies and potential overlap in their biological activities.

Arylcycloalkylamine Derivatives

Compound Description: These compounds represent a class of novel neuroprotective agents, with some derivatives exhibiting combined neuroprotective, analgesic, and antidepressant effects []. These derivatives were designed based on the principle of molecular hybridization, incorporating structural features from known neuroprotective and analgesic agents.

Relevance: While structurally distinct from trans-1-Benzyl-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid, the arylcycloalkylamine derivatives are relevant as they highlight the potential of heterocyclic compounds, including pyrrolidine derivatives, as scaffolds for developing novel therapeutic agents, particularly in the context of neurological disorders and pain management []. This emphasizes the broader pharmacological relevance of exploring structurally diverse heterocyclic compounds for therapeutic purposes.

4-Carboxy-2-pyrrolidinone Derivatives

Compound Description: These compounds have been investigated as potential solvents in cosmetic compositions, particularly for enhancing the solubility of lipophilic active agents in liquid fatty phases []. Their use in cosmetic formulations aims to improve the delivery and efficacy of lipophilic active ingredients.

Relevance: This class of compounds shares a pyrrolidinone core structure with trans-1-Benzyl-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid, highlighting a structural relationship []. This similarity, despite differences in the substitution patterns and the presence of a carboxylic acid group directly attached to the pyrrolidinone ring in the related compounds, suggests potential similarities in their physicochemical properties and potential applications.

Substituted 1-Phenylpyrazole-3-carboxamides

Compound Description: These compounds represent a class of molecules that exhibit affinity for human neurotensin receptors []. These receptors are involved in various physiological processes, including pain perception, neurotransmission, and hormone regulation. The development of compounds targeting these receptors has implications for treating conditions like pain, schizophrenia, and cancer.

Relevance: While structurally distinct from trans-1-Benzyl-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid, these compounds illustrate the broader context of heterocyclic chemistry in medicinal chemistry []. They highlight how variations in the heterocyclic core and substituents can lead to diverse pharmacological activities, emphasizing the importance of exploring a wide range of heterocyclic scaffolds for drug discovery.

Fullerene–Linker–Fullerene Triads

Compound Description: These compounds are composed of two fullerene cages (C60 or C70) linked by various bridging units (oxalate, acetate, or terephthalate) []. They have shown unique electronic properties, particularly their electron accepting capacity, with potential applications in molecular electronics and spintronics.

Relevance: While not directly related in structure to trans-1-Benzyl-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid, these compounds highlight the vastness of chemical research and the exploration of diverse molecular architectures for advanced applications. The fullerene triads represent a separate area of study focused on materials science and nanotechnology [].

Properties

CAS Number

895243-39-7

Product Name

trans-1-Benzyl-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid

IUPAC Name

(3R,4R)-1-benzyl-4-ethoxycarbonylpyrrolidine-3-carboxylic acid

Molecular Formula

C15H19NO4

Molecular Weight

277.32

InChI

InChI=1S/C15H19NO4/c1-2-20-15(19)13-10-16(9-12(13)14(17)18)8-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3,(H,17,18)/t12-,13-/m0/s1

InChI Key

OBPNUEHVTDHIPJ-STQMWFEESA-N

SMILES

CCOC(=O)C1CN(CC1C(=O)O)CC2=CC=CC=C2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.